molecular formula C10H9BrO4 B044605 Terephthalic acid mono(2-bromoethyl) ester CAS No. 173550-97-5

Terephthalic acid mono(2-bromoethyl) ester

Cat. No. B044605
CAS RN: 173550-97-5
M. Wt: 273.08 g/mol
InChI Key: SQFCKVQQFAJQCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as demonstrated in the preparation of poly(ester amide)s from terephthalic acid bis(carboxydiphenyl methyl)ester and different diamines (Mehdipour‐Ataei, 2005). Such methodologies highlight the versatility of terephthalic acid derivatives in creating high-performance materials.

Molecular Structure Analysis

The molecular structure of derivatives of terephthalic acid, such as those used in the synthesis of polyesters, is crucial for understanding their properties and applications. For instance, the liquid crystalline properties of hyperbranched polyesters prepared from specific terephthalic acid derivatives were investigated through DSC and optical microscopy, revealing the significance of molecular structure in determining material characteristics (Hahn et al., 1998).

Scientific Research Applications

  • Fire-Resistant Fibers : Bromine-containing terephthalic acids, such as Terephthalic acid mono(2-bromoethyl) ester, can be used as monomers to create fire-resistant fibers. These fibers have satisfactory physicomechanical properties and are self-extinguishing, making them suitable for use in films and fibers (O. Pankina et al., 1984).

  • Foodstuff Stabilization : In the food industry, Terephthalic acid helps in stabilizing vitamins A and D3 in foodstuffs. It is observed that while alpha-tocopherol reduces faster, the vitamin content in polyterephthalic acid esters foils is not reduced as significantly as in model tests (I. Steiner, 1991).

  • Stability of Water-Soluble Vitamins : Sodium terephthalate, another form of Terephthalic acid, stabilizes water-soluble vitamins like thiamin and riboflavin, particularly in cooking foils. However, it is noted that ascorbic acid protection diminishes during prolonged heating at high temperatures (I. Steiner, 1990).

  • Neurological Effects : Chronic exposure to terephthalic acid and its dimethyl ester in rats indicates a decrease in norepinephrine uptake and activation of specific enzymes in the brain, hinting at potential neurological impacts (Davidenko Av et al., 1984).

  • Plasticizer Industry Applications : Terephthalic acid esterification using SnCl2-15H3PW12O40/AC catalysts, which have both Bronsted and Lewis acid sites, shows high catalytic activity and stability under atmospheric pressure. This process is beneficial for the plasticizer industry (Tan Jihuai et al., 2018).

  • Biobased Technologies : There is emerging interest in biobased terephthalic acid technologies to increase the biobased content of PET (polyethylene terephthalate) to 100%. These technologies have potential applications in plastics, fibers, and films (I. ColliasDimitris et al., 2014).

  • Synthesis of Poly(ester-urethane) : A study showed that the unsaturated poly(ester-urethane) synthesized from recycled PET bottles using terephthalic acid demonstrated promising thermal, mechanical, and electrical properties, suggesting its applicability in various fields (A. Issam et al., 2012).

Safety and Hazards

The safety data sheet for Terephthalic acid mono(2-bromoethyl) ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, removing the victim to fresh air if inhaled, and rinsing with water if it comes into contact with the eyes .

Mechanism of Action

Target of Action

Terephthalic acid mono(2-bromoethyl) ester is a chemical compound with the molecular formula C10H9BrO4 . The primary target of this compound is enzymes such as carboxylesterases, specifically those from the bacterium Thermobifida fusca . These enzymes play a crucial role in the hydrolysis of ester bonds in various compounds, including polyethylene terephthalate (PET) degradation intermediates .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate for hydrolysis . The enzyme carboxylesterase from Thermobifida fusca (TfCa) has been found to hydrolyze PET degradation intermediates such as bis(2-hydroxyethyl) terephthalate (BHET) and mono-(2-hydroxyethyl)-terephthalate (MHET), which are structurally similar to Terephthalic acid mono(2-bromoethyl) ester . The hydrolytic activity of TfCa on various ortho- and para-phthalate esters of different lengths has been investigated .

Biochemical Pathways

The hydrolysis of Terephthalic acid mono(2-bromoethyl) ester by carboxylesterases is part of the broader biochemical pathway of PET degradation . This process involves the breakdown of PET into smaller molecules, including terephthalate (TPA) and ethylene glycol (EG), through the action of various enzymes . The hydrolysis of ester bonds in PET and its intermediates is a key step in this pathway .

Result of Action

The hydrolysis of Terephthalic acid mono(2-bromoethyl) ester by carboxylesterases results in the breakdown of the compound into smaller molecules . This enzymatic action can contribute to the degradation of PET and similar compounds, aiding in the recycling of these materials .

Action Environment

The action of Terephthalic acid mono(2-bromoethyl) ester is likely to be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as temperature and pH . Additionally, the presence of other compounds can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

4-(2-bromoethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFCKVQQFAJQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427382
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalic acid mono(2-bromoethyl) ester

CAS RN

173550-97-5
Record name Terephthalic acid mono(2-bromoethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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